Cas no 1077-61-8 (2H-1-Benzothiopyran,3,4-dihydro-6-methyl-, 1,1-dioxide)

2H-1-Benzothiopyran,3,4-dihydro-6-methyl-, 1,1-dioxide structure
1077-61-8 structure
Product Name:2H-1-Benzothiopyran,3,4-dihydro-6-methyl-, 1,1-dioxide
CAS No:1077-61-8
MF:C10H12O2S
MW:196.266081809998
CID:161805
PubChem ID:70647
Update Time:2025-04-19

2H-1-Benzothiopyran,3,4-dihydro-6-methyl-, 1,1-dioxide Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzothiopyran,3,4-dihydro-6-methyl-, 1,1-dioxide
    • 3,4-dihydro-6-methyl-2H-1-benzothiopyran 1,1-dioxide
    • 6-methyl-3,4-dihydro-2H-thiochromene 1,1-dioxide
    • 6-Methyl-thiochroman-1,1-dioxid
    • 6-methyl-thiochroman-1,1-dioxide
    • 6-methylthiochromane 1,1-dioxide
    • 6-methylthiochroman-S,S-dioxide
    • AC1L2EJG
    • AC1Q6YZ1
    • AG-J-03483
    • AR-1H2363
    • CTK4A5703
    • EINECS 214-075-4
    • SCHEMBL13776031
    • DTXSID20148211
    • NS00023476
    • Y9FUH2X9X2
    • 2H-1-Benzothiopyran, 3,4-dihydro-6-methyl-, 1,1-dioxide
    • 1077-61-8
    • Inchi: 1S/C10H12O2S/c1-8-4-5-10-9(7-8)3-2-6-13(10,11)12/h4-5,7H,2-3,6H2,1H3
    • InChI Key: WSZWAAAVGHPCNK-UHFFFAOYSA-N
    • SMILES: S1(C2C=CC(C)=CC=2CCC1)(=O)=O

Computed Properties

  • Exact Mass: 196.05586
  • Monoisotopic Mass: 196.0558
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.9
  • Topological Polar Surface Area: 42.5

Experimental Properties

  • Density: 1.233
  • Boiling Point: 377°Cat760mmHg
  • Flash Point: 232.7°C
  • Refractive Index: 1.567
  • PSA: 34.14
  • LogP: 2.79570
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